

Erythromycin A N-oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Erythromycin A N-oxide**

Cat. No.: **B15601358**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Erythromycin A N-oxide**, a significant metabolite, impurity, and synthetic precursor related to the macrolide antibiotic erythromycin. This document covers its chemical and physical properties, synthesis, analytical methodologies, and its role in metabolic pathways.

Core Compound Information

Erythromycin A N-oxide (CAS Number: 992-65-4) is a derivative of Erythromycin A, formed by the oxidation of the tertiary amine on the desosamine sugar. It is recognized as a metabolite of erythromycin *in vivo*, a potential impurity in erythromycin pharmaceutical preparations, and a key intermediate in the synthesis of other macrolide antibiotics, such as clarithromycin.^{[1][2][3]} While the biological activity of **Erythromycin A N-oxide** has not been extensively studied, its characterization is crucial for drug metabolism studies, impurity profiling, and synthetic chemistry.^[4]

Physicochemical Properties

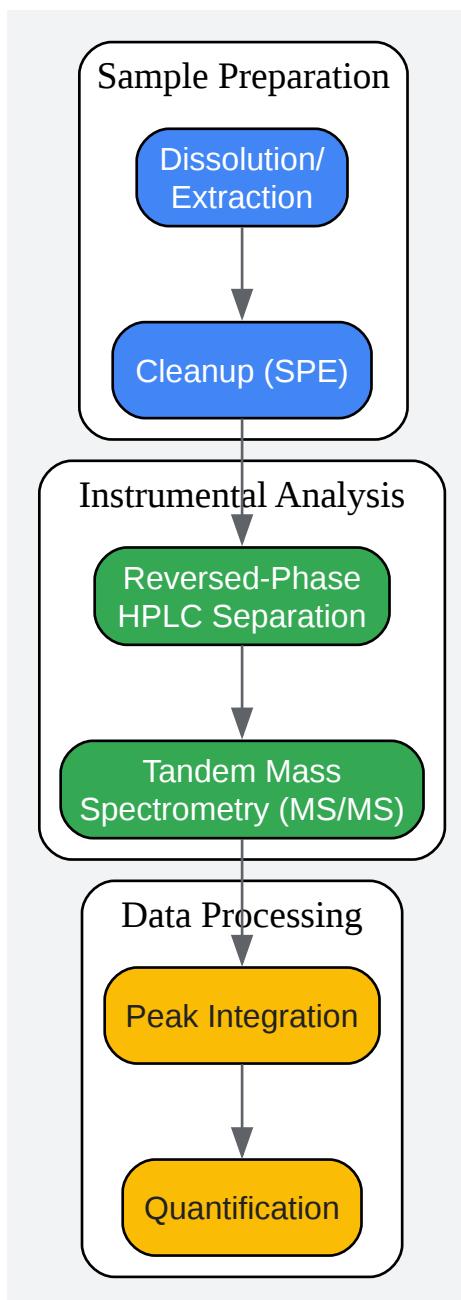
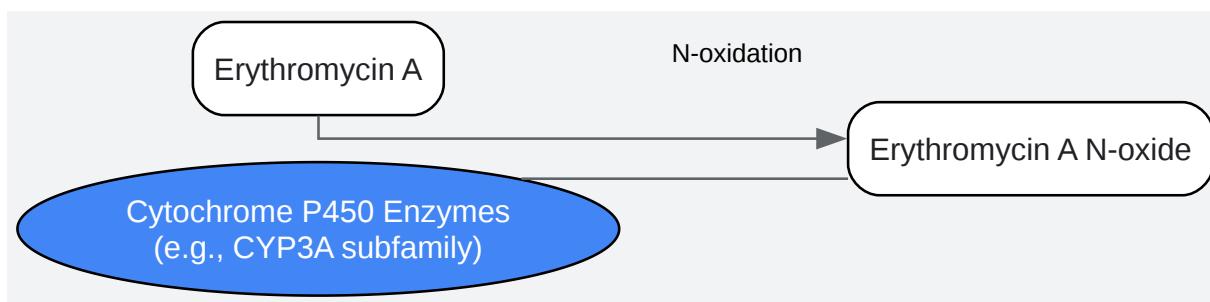
A summary of the key physicochemical properties of **Erythromycin A N-oxide** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	992-65-4	[1] [2] [4]
Molecular Formula	C ₃₇ H ₆₇ NO ₁₄	[1] [4]
Molecular Weight	749.9 g/mol	[1] [4]
Appearance	White solid	[4]
Solubility	Soluble in water, ethanol, methanol, DMF, and DMSO	[1] [4]
Storage Conditions	-20°C	[4]
Purity (Typical)	>98% by HPLC	[4]

Synthesis and Metabolism

Erythromycin A N-oxide can be formed through both synthetic chemical oxidation and biological metabolism.

Chemical Synthesis



The synthesis of **Erythromycin A N-oxide** is typically achieved through the direct oxidation of Erythromycin A. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The tertiary amine of the desosamine sugar is selectively oxidized to the N-oxide.

- **Dissolution:** Dissolve Erythromycin A (1 equivalent) in a suitable organic solvent, such as dichloromethane (CH₂Cl₂), at 0°C under an inert atmosphere.
- **Oxidation:** Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.1 to 1.5 equivalents) in dichloromethane to the cooled solution of Erythromycin A. The reaction is exothermic and should be controlled.
- **Reaction Monitoring:** Stir the mixture at 0°C to room temperature and monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

- Quenching: Upon completion, quench the excess m-CPBA by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite (Na_2SO_3) or sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).
- Workup: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to remove m-chlorobenzoic acid, followed by brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude **Erythromycin A N-oxide**.
- Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure **Erythromycin A N-oxide**.

Metabolic Pathway

In biological systems, Erythromycin A is metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver. While N-demethylation is a major metabolic pathway for erythromycin, N-oxidation also occurs, leading to the formation of **Erythromycin A N-oxide**. The specific CYP isozymes responsible for N-oxidation are not as well-defined as for N-demethylation but are believed to be part of the CYP3A subfamily.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Erythromycin, N-oxide | 992-65-4 [chemicalbook.com]
- 4. toku-e.com [toku-e.com]
- To cite this document: BenchChem. [Erythromycin A N-oxide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601358#erythromycin-a-n-oxide-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com